
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a heterocyclic compound that features a pyrimidine ring with a methyl group at the 1-position and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide typically involves the condensation of 1-methylpyrimidine-2-carbaldehyde with acetamide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dichloromethane, with catalysts like lutidine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent and catalyst can be optimized for cost-effectiveness and yield. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(1-Methyl-1H-indol-3-yl)acetic acid
- 1-Methylpyrimidine-2-carbaldehyde
Uniqueness
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 1-position and acetamide group at the 2-position of the pyrimidine ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
| 61996-34-7 | |
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(1-methylpyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-6(11)9-7-8-4-3-5-10(7)2/h3-5H,1-2H3 |
InChI Key |
ASLOWEWIVHPUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



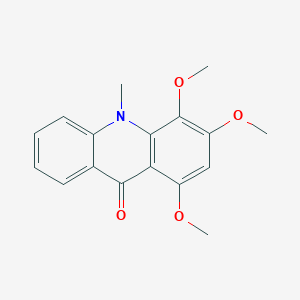
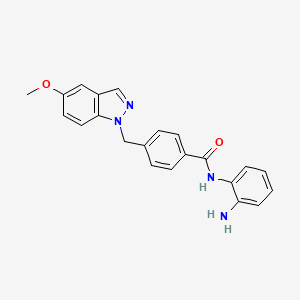
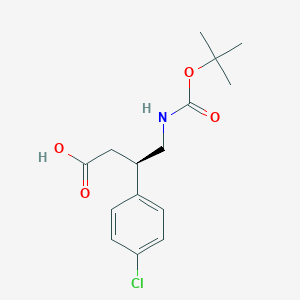
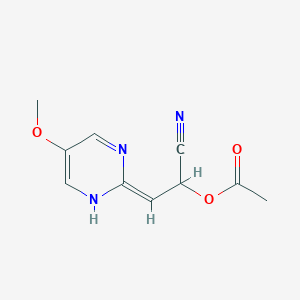
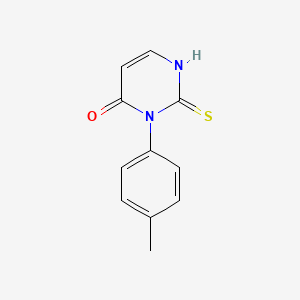
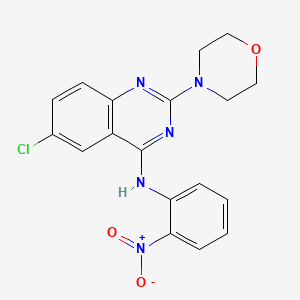
![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

